Cas no 345924-29-0 (1-(4-Bromophenyl)pyrene)
1-(4-Bromophenyl)pyrene Chemical and Physical Properties
Names and Identifiers
-
- Pyrene, 1-(4-bromophenyl)-
- 1-(4-bromophenyl)pyrene
- ASTYOSSWOHFFQV-UHFFFAOYSA-N
- MFCD30474735
- SCHEMBL4821142
- 345924-29-0
- E78976
- DB-089110
- DTXSID50622771
- B5755
- 1-(4-Bromophenyl)pyrene
-
- MDL: MFCD30474735
- Inchi: 1S/C22H13Br/c23-18-10-6-14(7-11-18)19-12-8-17-5-4-15-2-1-3-16-9-13-20(19)22(17)21(15)16/h1-13H
- InChI Key: ASTYOSSWOHFFQV-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C1=CC=C2C=CC3=CC=CC4=CC=C1C2=C43
Computed Properties
- Exact Mass: 356.02009
- Monoisotopic Mass: 356.02006g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 23
- Rotatable Bond Count: 1
- Complexity: 424
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0
- XLogP3: 7.3
Experimental Properties
- Density: 1.467±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 151.0 to 155.0 deg-C
- Solubility: Insuluble (1.4E-6 g/L) (25 ºC),
- PSA: 0
1-(4-Bromophenyl)pyrene Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h1106 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P108
- Safety Instruction: H303+H313+H110
- Storage Condition:4° CStore…,-4℃Store…Better
1-(4-Bromophenyl)pyrene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5755-5G |
1-(4-Bromophenyl)pyrene |
345924-29-0 | 98.0%(GC) | 5G |
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| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B5755-1G |
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| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B5755-5G |
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345924-29-0 | >98.0%(GC) | 5g |
¥990.00 | 2024-04-16 | |
| Chemenu | CM392970-5g |
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| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B918113-1g |
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¥419.40 | 2022-10-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5755-5G |
1-(4-Bromophenyl)pyrene |
345924-29-0 | 98.0%(GC) | 5g |
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1-(4-Bromophenyl)pyrene |
345924-29-0 | 98.0%(GC) | 1g |
¥250.0 | 2024-07-20 | |
| Chemenu | CM392970-1g |
1-(4-Bromophenyl)pyrene |
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| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1269379-1g |
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1-(4-Bromophenyl)pyrene Suppliers
1-(4-Bromophenyl)pyrene Related Literature
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 1-(4-Bromophenyl)pyrene
1-(4-Bromophenyl)Pyrene: A Comprehensive Overview
1-(4-Bromophenyl)Pyrene (CAS No. 345924-29-0) is a highly specialized organic compound that has garnered significant attention in the fields of materials science, pharmacology, and environmental chemistry. This compound is a derivative of pyrene, a well-known polycyclic aromatic hydrocarbon (PAH), with a bromophenyl group attached at the 4-position of the phenyl ring. The addition of the bromine atom introduces unique electronic and structural properties, making it a versatile molecule for various applications.
The synthesis of 1-(4-Bromophenyl)Pyrene involves a series of precise chemical reactions, including Friedel-Crafts alkylation or acylation, followed by bromination. Recent advancements in catalytic methods have enabled higher yields and better control over the product's purity. This compound is particularly valued for its ability to act as a building block in the construction of advanced materials, such as organic semiconductors and optoelectronic devices.
In terms of physical properties, 1-(4-Bromophenyl)Pyrene exhibits a high degree of planarity due to its rigid aromatic structure. This planarity enhances its electronic conjugation, making it an excellent candidate for applications in organic electronics. For instance, researchers have explored its use in field-effect transistors (FETs), where it demonstrates promising charge transport properties. Recent studies have shown that incorporating this compound into FETs can significantly improve device performance, including higher carrier mobility and better stability under operational conditions.
The optical properties of 1-(4-Bromophenyl)Pyrene are equally remarkable. It exhibits strong fluorescence emission under UV light, which makes it suitable for use in sensors and bioimaging applications. A 2023 study published in *Nature Communications* highlighted its potential as a fluorescent probe for detecting heavy metal ions in aqueous environments. The bromine substitution at the 4-position plays a critical role in tuning the emission wavelength and enhancing sensitivity.
Another area where 1-(4-Bromophenyl)Pyrene has shown promise is in drug delivery systems. Its hydrophobic nature allows it to encapsulate hydrophobic drugs, while its surface can be functionalized with targeting ligands for specific delivery to diseased cells. A research team from Stanford University reported successful use of this compound as a nanocarrier for anticancer drugs, achieving enhanced therapeutic efficacy with reduced side effects.
Environmental scientists have also taken interest in 1-(4-Bromophenyl)Pyrene due to its potential role in understanding PAH pollution dynamics. Studies have shown that this compound can serve as a tracer for identifying sources of PAH contamination in soil and water systems. Its stability under environmental conditions makes it an ideal marker for long-term monitoring programs.
In conclusion, 1-(4-Bromophenyl)Pyrene (CAS No. 345924-29-0) is a multifaceted compound with applications spanning materials science, pharmacology, and environmental chemistry. Its unique electronic, optical, and structural properties continue to drive innovative research across these disciplines. As advancements in synthetic methods and characterization techniques unfold, the potential for this compound to revolutionize various industries remains vast and exciting.
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